HPGDS-Inhibitor 2
Übersicht
Beschreibung
HPGDS inhibitor 2 is a highly potent and selective hematopoietic prostaglandin D synthase (H-PGDS) inhibitor with an IC50 of 9.9 nM . It is synthesized by PGD synthase (hematopoietic-type) (H-PGDS) in mast cells and is released in large quantities during allergic and asthmatic anaphylaxis .
Synthesis Analysis
The synthesis of HPGDS inhibitors involves a computational modeling study combining molecular docking and molecular dynamics simulation . The structure of HPGDS (PDB ID: 2CVD) carrying its native inhibitor compound HQL is selected as the research target . A random 5-mer peptide library is created by building the 3-D structure of random peptides using Rosetta Buildpeptide and performing conformational optimization .Molecular Structure Analysis
The structure of HPGDS (PDB ID: 2CVD) carrying its native inhibitor compound HQL is used for molecular docking . The two peptides RMYYY and VMYMI, which display the lowest binding energy against HPGDS, are selected to perform a comparative study .Physical and Chemical Properties Analysis
HPGDS inhibitor 2 has a molecular weight of 378.41 and its formula is C20H24F2N2O3 . It is a solid substance and has a solubility of DMSO ≥ 150 mg/mL .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Mittel
HPGDS-Inhibitoren wurden als potenzielle entzündungshemmende Mittel untersucht {svg_1}. Die humane hämatopoetische Prostaglandin-D2-Synthase (HPGDS) ist an der Produktion von Prostaglandin D2 beteiligt, das an verschiedenen physiologischen Prozessen beteiligt ist, einschließlich Entzündungen {svg_2}.
Allergische Reaktionen
Prostaglandin D2, das von HPGDS synthetisiert wird, wird bei allergischen Reaktionen in großen Mengen freigesetzt {svg_3}. Daher könnten HPGDS-Inhibitoren therapeutisch gegen diese Krankheiten eingesetzt werden {svg_4}.
Schlafregulation
HPGDS ist auch an der Schlafregulation beteiligt {svg_5}. Daher könnten Inhibitoren von HPGDS möglicherweise zur Behandlung von Schlafstörungen eingesetzt werden.
Computergestützte Modellierung
HPGDS-Inhibitoren werden in computergestützten Modellierungsstudien verwendet. So kombinierte eine Studie beispielsweise molekulares Docking und molekulardynamische Simulation, um designte Binder auszuwählen und virtuell zu bestätigen {svg_6}.
Akute Lungenentzündung
HPGDS-abgeleitetes Prostaglandin D2 spielt eine Rolle bei der akuten Lungenentzündung {svg_7}. Monozyten und Makrophagen dienen als potente Prostaglandin-D2-Quellen während der akuten, nicht allergischen Lungenentzündung {svg_8}. Die HPGDS-Inhibition verhinderte die LPS-induzierte PGD2-Freisetzung durch humane monocytenabgeleitete Makrophagen und Präzisionsschnitte von Lungenscheiben (PCLS) {svg_9}.
Arzneimittelentwicklung
HPGDS-Inhibitoren werden bei der Entwicklung neuer Therapeutika eingesetzt {svg_10}. Um ein Pharmakophormodell zu erstellen, wurden 60 Moleküle mit verschiedenen molekularen Gerüsten betrachtet {svg_11}.
Wirkmechanismus
Target of Action
HPGDS inhibitor 2 is a highly potent and selective inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . HPGDS is an enzyme that catalyzes the isomerization of Prostaglandin H2 (PGH2), a common precursor of prostaglandins, to produce Prostaglandin D2 (PGD2) .
Mode of Action
HPGDS inhibitor 2 interacts with HPGDS, inhibiting its ability to convert PGH2 into PGD2 . This inhibition disrupts the normal function of HPGDS, leading to a decrease in the production of PGD2 .
Biochemical Pathways
The primary biochemical pathway affected by HPGDS inhibitor 2 is the arachidonic acid/COX pathway . In this pathway, HPGDS acts downstream to catalyze the isomerization of PGH2 to PGD2 . PGD2 then stimulates three distinct types of G protein-coupled receptors: D type of prostanoid (DP) receptors, chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2) receptors, and F type of prostanoid (FP) receptors . These receptors are involved in various physiological processes such as sleep regulation, pain management, food intake, myelination of the peripheral nervous system, adipocyte differentiation, inhibition of hair follicle neogenesis, and cardioprotection .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for HPGDS inhibitor 2 are not readily available, it is known that the compound is highly potent, with an IC50 of 9.9 nM This suggests that the compound has a high affinity for its target, which could potentially impact its bioavailability
Result of Action
The inhibition of HPGDS by HPGDS inhibitor 2 leads to a decrease in the production of PGD2 . This can have various molecular and cellular effects, depending on the physiological context. For example, in the context of allergic inflammation, reducing PGD2 levels can decrease the migration, activation, and survival of leukocytes .
Safety and Hazards
Zukünftige Richtungen
Although much effort has been put into developing efficient HPGDS inhibitors, no compound has made it to the market yet . More light needs to be shed on potential PGD2 sources and targets to determine which particular condition and patient will benefit most and thereby improve therapeutic efficacy . The outcomes of a recent study conclude with three new proposed molecules (SP1, SP2, and SP10) which show a good range of interaction with human hPGDS enzyme in comparison to the marketed compounds .
Biochemische Analyse
Biochemical Properties
HPGDS inhibitor 2 acts by inhibiting the activity of HPGDS, an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) . This interaction is crucial as PGD2 participates in various physiological processes, including inflammation, allergic reactions, and sleep regulation . The inhibition of HPGDS by HPGDS inhibitor 2 can therefore impact these biochemical reactions.
Cellular Effects
HPGDS inhibitor 2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of PGD2 in cells, thereby potentially reducing inflammation and allergic reactions .
Molecular Mechanism
The molecular mechanism of action of HPGDS inhibitor 2 involves binding interactions with HPGDS, leading to the inhibition of the enzyme . This results in a decrease in the production of PGD2, thereby influencing gene expression and cellular functions .
Metabolic Pathways
HPGDS inhibitor 2 is involved in the arachidonic acid/COX pathway, where it inhibits the conversion of PGH2 to PGD2 . This could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of HPGDS inhibitor 2 is not well-documented. Given its role as an inhibitor of HPGDS, it is likely that it localizes to the same subcellular compartments as HPGDS. HPGDS is known to be localized to the vesicles and cytosol .
Eigenschaften
IUPAC Name |
7-(difluoromethoxy)-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O3/c1-20(2,26)14-4-6-15(7-5-14)24-18(25)13-9-12-3-8-16(27-19(21)22)10-17(12)23-11-13/h3,8-11,14-15,19,26H,4-7H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMWDLEUYLURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C=C(C=CC3=C2)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.